Cas no 2138130-25-1 (2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride)

2138130-25-1 structure
상품 이름:2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
CAS 번호:2138130-25-1
MF:C7H4ClF3O2
메가와트:212.553671836853
CID:4640740
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- 2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
-
- 인치: 1S/C7H4ClF3O2/c1-3-5(6(8)12)4(2-13-3)7(9,10)11/h2H,1H3
- InChIKey: STLAONYMTMTOAO-UHFFFAOYSA-N
- 미소: C(Cl)(C1C(C(F)(F)F)=COC=1C)=O
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384460-0.25g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 0.25g |
$367.0 | 2024-06-05 | |
Enamine | EN300-384460-0.1g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 0.1g |
$257.0 | 2024-06-05 | |
A2B Chem LLC | AX43022-500mg |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Enamine | EN300-384460-0.5g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 0.5g |
$579.0 | 2024-06-05 | |
Enamine | EN300-384460-0.05g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 0.05g |
$174.0 | 2024-06-05 | |
Enamine | EN300-384460-2.5g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 2.5g |
$1454.0 | 2024-06-05 | |
A2B Chem LLC | AX43022-100mg |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 100mg |
$306.00 | 2024-04-20 | |
A2B Chem LLC | AX43022-250mg |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AX43022-50mg |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Enamine | EN300-384460-1.0g |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
2138130-25-1 | 95% | 1.0g |
$743.0 | 2024-06-05 |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride 관련 문헌
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2138130-25-1 (2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride) 관련 제품
- 2877762-00-8(N-(4-fluorophenyl)-2-{3-[(pyrazin-2-yloxy)methyl]pyrrolidin-1-yl}acetamide)
- 1807037-20-2(5-Bromo-3-chloromethyl-2-cyanobenzoic acid)
- 2411333-37-2(N-(4-{[(2E)-4-(dimethylamino)but-2-enamido]methyl}phenyl)-N-methylpyridine-4-carboxamide)
- 2034313-09-0(tert-butyl 4-({(5-cyclopropylpyridin-3-yl)methylcarbamoyl}methyl)piperidine-1-carboxylate)
- 2792202-04-9(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid)
- 2097917-85-4(2-methyl-4-{1-(pyridine-3-carbonyl)piperidin-4-yloxy}pyrimidine)
- 2228932-15-6(tert-butyl N-4-hydroxy-3-(3-oxopropyl)phenylcarbamate)
- 478031-69-5(1-[(2,6-dichlorophenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 1261884-76-7(4-(2-(Difluoromethyl)-6-nitrobenzoyl)pyridine)
- 1261905-99-0(6-Chloro-2-(3-nitrophenyl)benzoic acid)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
